3,4-Dichlorocatechol

Chlorocatechol 1,2-dioxygenase kinetics Substrate specificity Biodegradation pathway analysis

Select 3,4-Dichlorocatechol for superior TcbC chlorocatechol 1,2-dioxygenase activity (6-fold higher than 3,5-isomer) and sub-micromolar Km (0.16 μM), enabling efficient enzyme saturation at low concentrations. Essential for comparative CCD isoform differentiation, quantitative dechlorination studies (predictable 1 Cl⁻ release), and LC-MS/MS reference standards for environmental monitoring of chlorinated pollutant degradation. Avoid isomeric substitution errors that compromise kinetic data validity.

Molecular Formula C6H4Cl2O2
Molecular Weight 179 g/mol
CAS No. 3978-67-4
Cat. No. B1202523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorocatechol
CAS3978-67-4
Synonyms3,4-dichloro-1,2-benzenediol
3,4-dichlorocatechol
3,4-dichlorocatechol, dipotassium salt
DCBZ
Molecular FormulaC6H4Cl2O2
Molecular Weight179 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)O)Cl)Cl
InChIInChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H
InChIKeyHFSXRRTUWAPWSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorocatechol (CAS 3978-67-4): Essential Procurement Information and Core Characteristics


3,4-Dichlorocatechol (CAS 3978-67-4) is a chlorinated catechol derivative characterized by chlorine substitutions at the 3 and 4 positions of the benzene ring . This compound appears as a white to pale yellow crystalline solid with a molecular weight of 179.0 g/mol and moderate water solubility of approximately 2.1 g/L at 20°C . It serves as a bacterial xenobiotic metabolite in the degradation pathways of chlorinated aromatic pollutants . The compound is recognized as a substrate for broad-spectrum chlorocatechol 1,2-dioxygenases found in Pseudomonas chlororaphis RW71 and other chlorobenzene-degrading bacterial strains . Its unique 3,4-chlorination pattern confers distinct enzymatic recognition and kinetic properties that differentiate it from other dichlorocatechol isomers.

3,4-Dichlorocatechol: Why 3,5-Dichlorocatechol and Other Isomers Are Not Interchangeable


In-class dichlorocatechol isomers exhibit fundamentally different kinetic behaviors and enzymatic recognition patterns that preclude simple substitution. Despite sharing identical molecular formulas and core catechol structures, the position of chlorine substitution governs substrate-enzyme interactions through distinct steric and electronic effects [1]. 3,4-Dichlorocatechol demonstrates a kcat/Km catalytic efficiency of 7.00 s⁻¹·μM⁻¹ with the TetC enzyme from Pseudomonas chlororaphis RW71, while 3,5-dichlorocatechol yields a 3.3-fold higher efficiency of 22.80 s⁻¹·μM⁻¹ under identical assay conditions [1]. Furthermore, evolutionary adaptation has produced specialized chlorocatechol 1,2-dioxygenase isoforms—TcbC preferentially converts 3,4-dichlorocatechol, whereas CbnA and TfdC favor 3,5-dichlorocatechol [2][3]. Substituting one isomer for another in experimental workflows would alter reaction kinetics, affect pathway flux in biodegradation studies, and compromise the validity of comparative analyses.

3,4-Dichlorocatechol: Quantitative Evidence for Scientific Selection and Procurement Decisions


3,4-Dichlorocatechol Displays 100-Fold Higher Catalytic Efficiency Than 4,5-Dichlorocatechol with TetC Enzyme

3,4-Dichlorocatechol exhibits a kcat value of 1.12 s⁻¹ and a catalytic efficiency (kcat/Km) of 7.00 s⁻¹·μM⁻¹ when assayed with the purified, recombinant TetC chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71 [1]. In direct comparison, 4,5-dichlorocatechol demonstrates a drastically reduced kcat of only 0.07 s⁻¹ under identical experimental conditions, representing a 16-fold lower turnover number [1]. The resulting catalytic efficiency for 3,4-dichlorocatechol is approximately 100-fold greater than the negligible efficiency observed for 4,5-dichlorocatechol (Km not determinable) [1].

Chlorocatechol 1,2-dioxygenase kinetics Substrate specificity Biodegradation pathway analysis

3,4-Dichlorocatechol Versus 3,5-Dichlorocatechol: Enzyme-Specific Substrate Preference Determines Experimental Outcome

The highly homologous chlorocatechol 1,2-dioxygenase isoforms CbnA (from Ralstonia eutropha NH9) and TcbC (from Pseudomonas sp. strain P51) exhibit opposite substrate preferences among dichlorocatechols [1]. CbnA favors 3,5-dichlorocatechol (3,5-DC) conversion, whereas TcbC preferentially converts 3,4-dichlorocatechol (3,4-DC) [1]. This functional divergence is driven by only 12 amino acid differences out of 251 residues, with residue 48 (Leu in CbnA, Val in TcbC) identified as the critical determinant [1]. Additionally, Ala-52 in TcbC was shown to be essential for maintaining high activity specifically toward 3,4-DC [1].

Chlorocatechol 1,2-dioxygenase isoforms Substrate specificity Enzyme evolution

Comparative Substrate Ranking: 3,4-Dichlorocatechol Shows 6-Fold Higher Specific Activity Than 3,5-Dichlorocatechol with TcbC Enzyme

When assayed with the cloned and expressed TcbC chlorocatechol 1,2-dioxygenase from Pseudomonas sp. strain P51, 3,4-dichlorocatechol demonstrates a specific activity of 66 (arbitrary units), which is 6-fold higher than the specific activity of 11 observed for 3,5-dichlorocatechol [1]. This same enzyme also accepts 3-chlorocatechol (specific activity 89), 3,6-dichlorocatechol (12), and 3,4,6-trichlorocatechol (12) [1]. The quantitative activity ranking establishes 3,4-dichlorocatechol as the second-most efficient substrate for TcbC among tested chlorocatechols, surpassed only by 3-chlorocatechol [1].

Enzymatic specific activity Chlorocatechol dioxygenase TcbC substrate profiling

3,4-Dichlorocatechol Km Value of 0.16 μM Represents Sub-Micromolar Affinity Advantage Over Non-Chlorinated Catechol

3,4-Dichlorocatechol exhibits a Km of 0.16 μM with the TetC chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71, compared to a Km of 1.24 μM for non-chlorinated catechol under identical assay conditions [1]. This 7.75-fold lower Km indicates substantially higher apparent binding affinity for the chlorinated substrate. The Km values for all chlorinated catechols tested (ranging from 0.15 to 0.37 μM) were consistently below 1 μM, whereas catechol and methylated catechols exhibited Km values above 10 μM [1][2].

Enzyme kinetics Michaelis-Menten parameters Substrate binding affinity

3,4-Dichlorocatechol Enables Complete Mineralization via Modified Ortho-Cleavage Pathway with Quantified Dechlorination

The combined action of enzymes encoded by the tcbCDEF gene cluster degrades 3,4-dichlorocatechol through the modified ortho-cleavage pathway to a chloromaleylacetic acid intermediate [1]. Critically, the release of one chlorine atom from 3,4-dichlorocatechol takes place specifically during lactonization of 2,3-dichloromuconic acid [1]. This defined dechlorination step distinguishes the metabolic fate of 3,4-dichlorocatechol from other isomers; for comparison, 3,4,5-trichlorocatechol undergoes different reductive dechlorination patterns under anaerobic conditions, producing either 3,5-dichlorocatechol or 3,4-dichlorocatechol depending on the microbial consortium [2].

Bioremediation Chlorinated pollutant degradation Dechlorination stoichiometry

In-Source Oxidation Susceptibility: 3,4-Dichlorocatechol Behaves Similarly to 4,5-Dichlorocatechol Under ESI-MS Conditions

Under standard ultra-high-performance liquid chromatography (UHPLC) conditions with a flow rate of 300 μL/min using 1:1 acetonitrile/water solutions, both 3,4-dichlorocatechol and 4,5-dichlorocatechol can undergo in-source oxidation during positive ion electrospray mass spectrometric analysis [1]. The extent of oxidation is dependent on instrument parameters and emitter characteristics, with oxidation products including oxidative dimers detectable under varying emitter voltages [1]. This analytical behavior is comparable between the two isomers, indicating that chlorination pattern does not confer differential oxidative stability under ESI conditions [1].

Electrospray ionization mass spectrometry Analytical method development In-source oxidation

3,4-Dichlorocatechol: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Enzymatic Characterization of TcbC-Type Chlorocatechol 1,2-Dioxygenases

Based on the 6-fold higher specific activity of 3,4-dichlorocatechol (66 arbitrary units) compared to 3,5-dichlorocatechol (11 units) with TcbC enzyme [1], this compound is the preferred substrate for characterizing TcbC and evolutionarily related chlorocatechol 1,2-dioxygenases. The sub-micromolar Km of 0.16 μM [2] enables efficient enzyme saturation at low substrate concentrations, reducing material consumption in kinetic assays. Researchers investigating the modified ortho-cleavage pathway or performing site-directed mutagenesis studies on CCD isoforms should select 3,4-dichlorocatechol to ensure robust, reproducible activity measurements.

Comparative Substrate Profiling Across Chlorocatechol Dioxygenase Isoforms

The documented enzyme-specific substrate preferences—TcbC favoring 3,4-dichlorocatechol while CbnA and TfdC favor 3,5-dichlorocatechol [1]—make this compound essential for comparative enzymology studies. When researchers need to differentiate closely related CCD isoforms (differing by as few as 12 amino acids [1]), 3,4-dichlorocatechol serves as a diagnostic substrate whose differential turnover rates provide functional fingerprinting capability. This scenario is particularly relevant for laboratories characterizing newly isolated chlorobenzene-degrading bacterial strains or performing evolutionary analysis of catabolic gene clusters.

Biodegradation Pathway Elucidation and Stoichiometric Dechlorination Studies

The defined dechlorination stoichiometry of 3,4-dichlorocatechol—specifically the release of one chlorine atom during lactonization of 2,3-dichloromuconic acid in the tcbCDEF-encoded pathway [1]—supports its use in quantitative biodegradation research. Environmental microbiologists tracking chlorine mass balance or modeling pollutant mineralization kinetics require compounds with predictable dechlorination outcomes. Unlike higher chlorinated analogs that exhibit variable reductive dechlorination patterns [2], 3,4-dichlorocatechol provides a well-characterized metabolic fate that simplifies experimental interpretation and computational modeling of bioremediation processes.

Analytical Reference Standard for Chlorinated Pollutant Monitoring

Given its established role as a central metabolite in the degradation of 1,2-dichlorobenzene, 1,2,4-trichlorobenzene, and related chlorinated aromatic pollutants [1], 3,4-dichlorocatechol serves as a critical analytical reference standard for environmental monitoring programs. Its characterization in both aerobic degradation pathways (modified ortho-cleavage) and anaerobic dechlorination systems [2] makes it applicable across diverse monitoring contexts. The compound‘s defined ESI-MS behavior [3] supports its use in LC-MS/MS method development for detecting chlorinated pollutant transformation products in soil and water samples.

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